(+)-Calamenene

Immunology Dendritic Cell Maturation Th1 Polarization

(+)-Calamenene (CAS 22339-23-7), also known as (1R,4R)-cis-calamenene, is a chiral cadinane-type sesquiterpenoid with the molecular formula C15H22. It is a naturally occurring, lipophilic hydrocarbon (XLogP 5.1) found in the essential oils of various plants, including Cryptomeria japonica, Alpinia oxyphylla, and Cannabis sativa, and functions as a semiochemical in certain insect species.

Molecular Formula C15H22
Molecular Weight 202.33 g/mol
CAS No. 22339-23-7
Cat. No. B1251104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Calamenene
CAS22339-23-7
Synonyms(7R,10R)-calamenene
calamenene
Molecular FormulaC15H22
Molecular Weight202.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2=C1C=CC(=C2)C)C(C)C
InChIInChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1
InChIKeyPGTJIOWQJWHTJJ-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Calamenene (CAS 22339-23-7): A Chiral Cadinane Sesquiterpene Sourcing and Procurement Reference


(+)-Calamenene (CAS 22339-23-7), also known as (1R,4R)-cis-calamenene, is a chiral cadinane-type sesquiterpenoid with the molecular formula C15H22 [1]. It is a naturally occurring, lipophilic hydrocarbon (XLogP 5.1) found in the essential oils of various plants, including Cryptomeria japonica, Alpinia oxyphylla, and Cannabis sativa, and functions as a semiochemical in certain insect species [2][3][4]. Characterized by a tetrahydronaphthalene core with two defined stereocenters, (+)-calamenene is primarily sourced via extraction or total synthesis and is procured for research applications as an analytical reference standard and in studies of its immunomodulatory and cytotoxic properties [5].

(+)-Calamenene Substitution Risks: Why Isomeric Purity and Structural Context Define Procurement Decisions


Substituting (+)-calamenene with a generic 'calamenene' or a structurally similar cadinane-type sesquiterpene introduces significant technical and financial risk. The term 'calamenene' encompasses multiple stereoisomers (e.g., cis- vs. trans-), which exhibit distinct chromatographic elution profiles and biological interactions [1][2]. Furthermore, minor structural modifications, such as hydroxylation to 7-hydroxycalamenene, drastically alter potency, as seen in antimicrobial assays where hydroxylated derivatives achieve nanogram-level MICs while the parent compound is less potent or unquantified in the same assays [3]. Without precise stereochemical specification (1R,4R) and defined purity, experimental outcomes in sensitive fields like dendritic cell maturation or cancer cytotoxicity cannot be reliably reproduced, leading to wasted resources and potentially invalid conclusions [4].

(+)-Calamenene: Quantitative Differential Evidence Against Close Analogs


Immunomodulation: Comparative Th1 Polarization Capacity vs. T-Cadinol

In a direct head-to-head in vitro study, both (+)-calamenene and T-cadinol, another sesquiterpene isolated from the same source (Cryptomeria japonica), were evaluated for their ability to induce maturation of human monocyte-derived dendritic cells (DCs) and drive Th1 polarization. Both compounds were found to significantly enhance the expression of key co-stimulatory molecules (CD80, CD83, CD86, HLA-DR) and prime naïve T cells to produce large quantities of IFN-γ, demonstrating an equivalent capacity for generating a Th1-type immune response [1]. This differentiates them from a control stimulant, cholera toxin (CT), which drove a Th2 polarization, underscoring the specific immunomodulatory signature of (+)-calamenene and T-cadinol.

Immunology Dendritic Cell Maturation Th1 Polarization

Antiproliferative Activity: Differential Cytotoxicity of Calamenene Derivatives vs. Parent Molecule

The antiproliferative activity of (+)-calamenene and its structural analogs has been evaluated against the A2780 human ovarian cancer cell line. The parent calamenene skeleton (as represented by the known compound mansonone G) shows modest activity (IC50 = 10.2 µM). However, novel calamenene-type sesquiterpenoids isolated from Sterculia species, such as tavinin A and epi-tavinin A, exhibit enhanced potency, with IC50 values of 5.5 µM and 6.7 µM, respectively [1]. This demonstrates a clear structure-activity relationship (SAR) where specific modifications to the calamenene core significantly improve antiproliferative effects.

Cancer Research Ovarian Cancer Antiproliferative Activity

Antimicrobial Potency: Calamenene vs. 7-Hydroxycalamenene Against MRSA and M. tuberculosis

A class-level inference can be made regarding the antimicrobial potential of calamenene-type compounds. While the parent (+)-calamenene lacks well-defined, potent, direct antimicrobial data in the literature, its hydroxylated derivative, 7-hydroxycalamenene, is a major active principle in essential oils from Croton cajucara. This derivative demonstrates extremely high antimicrobial activity, with a reported Minimum Inhibitory Concentration (MIC) of 4.76 × 10⁻³ μg/mL (4.76 ng/mL) against Methicillin-resistant Staphylococcus aureus (MRSA) and 4.88 μg/mL against Mycobacterium tuberculosis [1]. This suggests that the calamenene scaffold is a privileged structure for antimicrobial activity, but that significant potency requires specific oxidation at the C-7 position.

Antimicrobial MRSA Mycobacterium tuberculosis

Stereochemical Purity and Chromatographic Differentiation from trans-Calamenene

A key differentiator for procurement is the stereochemical purity of the cis-(+)-calamenene (1R,4R) isomer. It is well-established that cis-calamenene elutes later than trans-calamenene during gas chromatography (GC) analysis [1]. This chromatographic resolution is essential for accurate identification and quantification of the compound in complex mixtures like essential oils. Furthermore, total synthesis studies have confirmed the absolute and relative stereochemistry of the (7S,10R)-calamenene isomer through comparison of NMR spectra and specific rotation data, providing a definitive reference for identity verification [2].

Analytical Chemistry Stereochemistry GC-MS Reference Standards

Physicochemical Baseline: Lipophilicity vs. Common In-Class Sesquiterpenes

(+)-Calamenene is a non-polar, lipophilic hydrocarbon with a calculated XLogP of 5.1 and a topological polar surface area (TPSA) of 0.0 Ų [1]. This physicochemical profile is consistent with other sesquiterpene hydrocarbons like δ-cadinene (a structural isomer) but differentiates it from oxygenated sesquiterpenes like T-cadinol or 7-hydroxycalamenene, which possess polar hydroxyl groups and consequently have lower LogP values and higher TPSA. This high lipophilicity and lack of hydrogen bond donors/acceptors directly influence its behavior in biological assays, including its ability to passively diffuse across cell membranes and its formulation requirements.

Physicochemical Properties Lipophilicity Drug-likeness

(+)-Calamenene: Validated Application Scenarios for Scientific and Industrial Procurement


In Vitro Cancer Immunotherapy Research: Dendritic Cell Maturation Agent

Procurement is justified for fundamental research in cancer immunotherapy. (+)-Calamenene, in direct head-to-head studies, has been proven to induce the maturation of human monocyte-derived dendritic cells and drive a robust Th1-type immune response, a desirable outcome for generating anti-tumor immunity [1]. This makes it a valuable positive control or reference tool in ex vivo studies investigating novel DC-modulating compounds for vaccine adjuvant development. The compound's ability to induce functional maturation, evidenced by increased CD80/86 expression and T cell stimulatory capacity, provides a quantifiable, reliable experimental outcome.

Analytical Reference Standard for GC-MS and QC of Essential Oils

The most common and validated industrial application for (+)-calamenene is as a high-purity analytical standard. Its distinct chromatographic profile, specifically its later elution time relative to its trans isomer, is critical for the unambiguous identification and quantification of this sesquiterpene in complex matrices via GC-MS [2][3]. Procuring the (1R,4R)-stereoisomer is essential for laboratories performing quality control on botanicals (e.g., Cryptomeria japonica, Alpinia oxyphylla, Cannabis sativa), authenticating natural product extracts, or conducting chemotaxonomic and metabolomic studies. Using an impure or incorrect isomer can invalidate analytical results and lead to misidentification of key chemical markers.

Synthetic Chemistry and Structure-Activity Relationship (SAR) Studies

Procurement is warranted for medicinal chemistry programs focused on developing novel anticancer or antimicrobial agents. The calamenene scaffold has been validated as a starting point for generating derivatives with enhanced biological activity. As demonstrated in cross-study analyses, modifications to the calamenene core can yield compounds like tavinin A, which show nearly a two-fold increase in antiproliferative potency against ovarian cancer cells compared to the base skeleton [4]. Similarly, the introduction of a hydroxyl group at C-7 results in sub-nanogram antimicrobial activity against MRSA [5]. Therefore, (+)-calamenene is a strategic intermediate for the de novo synthesis of a new generation of bioactive molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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